molecular formula C4H10N2O3 B101629 1-(Hydroxymethyl)-3-(methoxymethyl)urea CAS No. 17741-86-5

1-(Hydroxymethyl)-3-(methoxymethyl)urea

Katalognummer B101629
CAS-Nummer: 17741-86-5
Molekulargewicht: 134.13 g/mol
InChI-Schlüssel: DATBHDRXGLZCHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hydroxymethyl)-3-(methoxymethyl)urea is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as HMU and has the chemical formula C5H12N2O3.

Wirkmechanismus

The mechanism of action of 1-(Hydroxymethyl)-3-(methoxymethyl)urea is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 1-(Hydroxymethyl)-3-(methoxymethyl)urea can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of certain enzymes that are associated with inflammation and oxidative stress. Additionally, it has been found to have a protective effect on the liver and kidneys.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(Hydroxymethyl)-3-(methoxymethyl)urea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity levels, making it safe to use in experiments involving living organisms. However, one limitation is that the mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Zukünftige Richtungen

There are several future directions for research involving 1-(Hydroxymethyl)-3-(methoxymethyl)urea. One direction is to further investigate its potential anti-cancer properties and explore its use in cancer treatment. Another direction is to study its effects on other physiological processes and investigate its potential use in treating other diseases. Additionally, further research is needed to fully understand the mechanism of action and how it can be used to develop new drugs.

Synthesemethoden

The synthesis of 1-(Hydroxymethyl)-3-(methoxymethyl)urea involves the reaction between urea and formaldehyde. The reaction takes place in the presence of a catalyst, usually a strong base like sodium hydroxide. The resulting product is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(Hydroxymethyl)-3-(methoxymethyl)urea has been studied for its potential applications in various fields of science. In the field of medicine, it has been found to have anti-cancer properties. Studies have shown that HMU can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.

Eigenschaften

CAS-Nummer

17741-86-5

Molekularformel

C4H10N2O3

Molekulargewicht

134.13 g/mol

IUPAC-Name

1-(hydroxymethyl)-3-(methoxymethyl)urea

InChI

InChI=1S/C4H10N2O3/c1-9-3-6-4(8)5-2-7/h7H,2-3H2,1H3,(H2,5,6,8)

InChI-Schlüssel

DATBHDRXGLZCHA-UHFFFAOYSA-N

SMILES

COCNC(=O)NCO

Kanonische SMILES

COCNC(=O)NCO

Andere CAS-Nummern

17741-86-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.